molecular formula C5H7ClN2O B13950999 5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride CAS No. 89662-68-0

5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride

Cat. No.: B13950999
CAS No.: 89662-68-0
M. Wt: 146.57 g/mol
InChI Key: IPMNBODEVSOIPB-UHFFFAOYSA-N
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Description

5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-diketones with hydrazines, followed by chlorination. The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using eco-friendly methodologies. These methods can include the use of heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to ensure high yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Properties

CAS No.

89662-68-0

Molecular Formula

C5H7ClN2O

Molecular Weight

146.57 g/mol

IUPAC Name

3-methyl-3,4-dihydropyrazole-2-carbonyl chloride

InChI

InChI=1S/C5H7ClN2O/c1-4-2-3-7-8(4)5(6)9/h3-4H,2H2,1H3

InChI Key

IPMNBODEVSOIPB-UHFFFAOYSA-N

Canonical SMILES

CC1CC=NN1C(=O)Cl

Origin of Product

United States

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